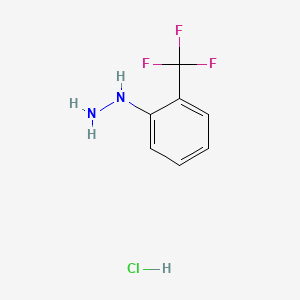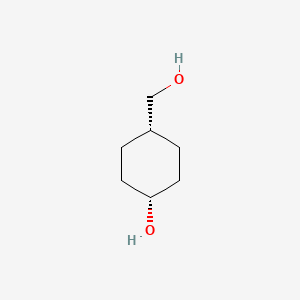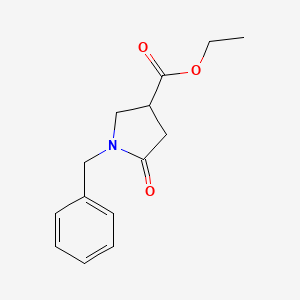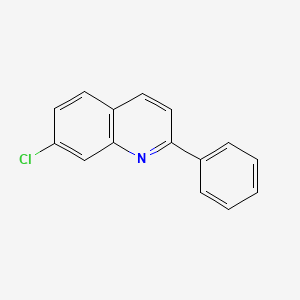
7-Chloro-2-phenylquinoline
Descripción general
Descripción
7-Chloro-2-phenylquinoline is an organic compound with the chemical formula C15H10ClN . It is a yellow solid with a special structure of chlorobenzene and quinoline .
Synthesis Analysis
7-Chloro-2-phenylquinoline can be prepared by chlorination of p-phenylquinoline under the catalysis of hydrogen bromide acid . The reaction conditions are generally under acidic conditions at room temperature or with heating for a period of time .Molecular Structure Analysis
The molecular formula of 7-Chloro-2-phenylquinoline is C15H10ClN . It has an average mass of 239.700 Da and a mono-isotopic mass of 239.050171 Da .Chemical Reactions Analysis
Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials . An attempt was made to synthesize a series of novel 7-chloroquinoline derivatives .Physical And Chemical Properties Analysis
7-Chloro-2-phenylquinoline has a density of 1.2±0.1 g/cm3 . Its boiling point is 394.0±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 61.9±3.0 kJ/mol . The flash point is 224.3±9.3 °C . The index of refraction is 1.661 .Aplicaciones Científicas De Investigación
Antimalarial Activity
7-Chloro-2-phenylquinoline: has been identified as a core structure in the synthesis of compounds with potent antimalarial activity. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine. Derivatives of 7-chloro-quinoline can be designed to target the parasite’s DNA synthesis or inhibit hemozoin formation, which is crucial for the survival of the malaria-causing parasite .
Anticancer Properties
Research has shown that certain quinoline derivatives exhibit anticancer properties. By modifying the 7-chloro-2-phenylquinoline structure, scientists can develop compounds that interfere with the signaling pathways of cancer cells, induce apoptosis, or prevent angiogenesis. These compounds can be tailored to target specific types of cancer cells with high precision .
Antibacterial and Antifungal Uses
The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics and antifungals. 7-Chloro-2-phenylquinoline can serve as a scaffold for synthesizing compounds that disrupt bacterial cell wall synthesis or fungal cell membrane integrity, offering a potential solution to combat antibiotic-resistant strains .
Anti-inflammatory and Analgesic Effects
Compounds derived from 7-chloro-2-phenylquinoline have been found to possess anti-inflammatory and analgesic effects. These derivatives can be optimized to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory response. This makes them candidates for the treatment of chronic inflammatory diseases .
Cardiovascular Applications
Quinoline derivatives have been explored for their cardiovascular benefits, including the treatment of arrhythmias and heart failure. By modifying the 7-chloro-2-phenylquinoline structure, researchers can create molecules that modulate ion channels or receptors in the heart, improving cardiac function and rhythm .
Central Nervous System (CNS) Disorders
The structural flexibility of 7-chloro-2-phenylquinoline allows for the development of compounds that can cross the blood-brain barrier and act on the CNS. These derivatives can be used to treat various CNS disorders, such as depression, anxiety, and epilepsy, by targeting neurotransmitter systems .
Safety And Hazards
7-Chloro-2-phenylquinoline is relatively stable under general conditions, but contact with oxidants, acidic substances, and strong oxidants should be avoided . Appropriate personal protective equipment, such as gloves and glasses, should be worn when used or handled to avoid contact with eyes, skin, or respiratory tract .
Direcciones Futuras
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Propiedades
IUPAC Name |
7-chloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUCWQMUVQZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487488 | |
| Record name | 7-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenylquinoline | |
CAS RN |
61687-26-1 | |
| Record name | 7-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61687-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

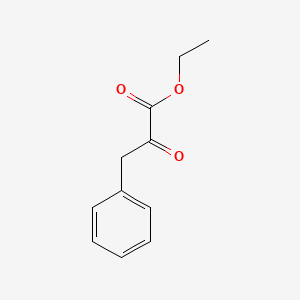
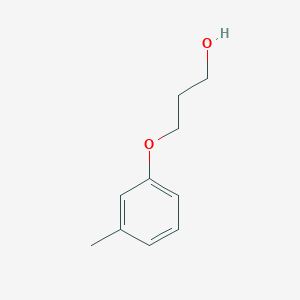
![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
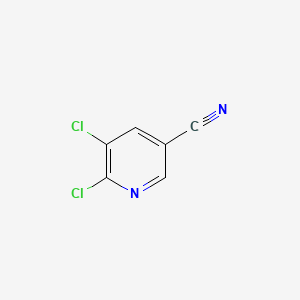
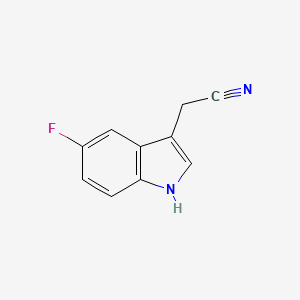
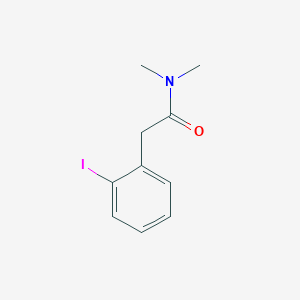
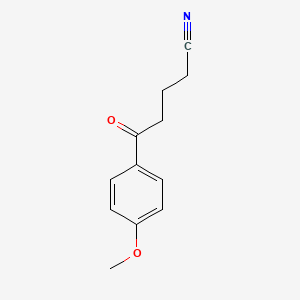
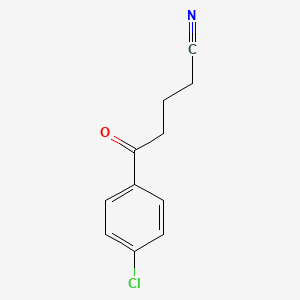
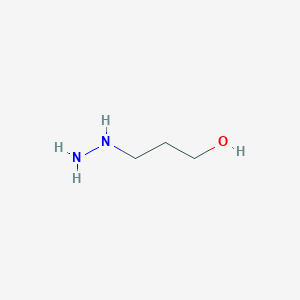
![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)
